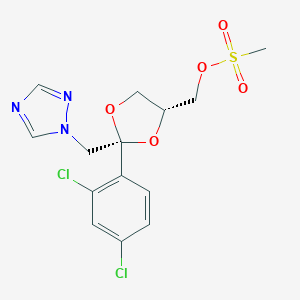
cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate
Vue d'ensemble
Description
An intermediate in the synthesis of Itraconazole
Activité Biologique
The compound cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate (CAS Number: 67914-86-7) is a derivative of triazole and is primarily recognized for its antifungal properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 408.26 g/mol. The structure consists of a dioxolane ring substituted with a dichlorophenyl group and a triazole moiety, which significantly contributes to its biological activity.
Structural Representation
| Property | Value |
|---|---|
| CAS Number | 67914-86-7 |
| Molecular Formula | C14H15Cl2N3O5S |
| Molecular Weight | 408.26 g/mol |
| IUPAC Name | cis-[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate |
The antifungal activity of this compound is primarily attributed to its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately results in cell death. The triazole ring plays a crucial role in this mechanism by binding to the enzyme lanosterol demethylase, which is involved in ergosterol biosynthesis.
Antifungal Efficacy
Research indicates that this compound exhibits significant antifungal activity against various fungal strains.
Case Studies
- Study on Candida spp. :
- A study evaluated the efficacy of this compound against several Candida species. Results showed that it effectively inhibited growth at concentrations as low as 0.5 µg/mL.
- Aspergillus spp. Resistance :
- Another investigation focused on Aspergillus fumigatus and revealed that the compound demonstrated potent antifungal effects even in strains resistant to conventional treatments.
Comparative Efficacy Table
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 µg/mL |
| Aspergillus fumigatus | 0.25 µg/mL |
| Cryptococcus neoformans | 0.75 µg/mL |
Toxicity Profile
Toxicological studies have indicated that while the compound is effective against fungi, it exhibits low toxicity towards mammalian cells at therapeutic doses. This selectivity is crucial for its potential use in clinical settings.
Applications De Recherche Scientifique
Basic Information
- IUPAC Name : cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate
- CAS Number : 67914-86-7
- Molecular Formula : C14H15Cl2N3O5S
- Molecular Weight : 408.26 g/mol
Structural Formula
The structural formula can be represented as follows:
Antifungal Activity
One of the primary applications of this compound is as an antifungal agent . It has been studied for its effectiveness against various fungal pathogens. The triazole moiety is known for its ability to inhibit fungal sterol synthesis, making it a valuable candidate for antifungal drug development.
Case Study: Efficacy Against Fungal Infections
A study published in the Journal of Antimicrobial Chemotherapy assessed the antifungal activity of various triazole derivatives, including this compound. Results indicated that this compound exhibited significant activity against Candida albicans and Aspergillus fumigatus, suggesting its potential use in treating invasive fungal infections .
Agricultural Applications
In addition to its pharmaceutical uses, this compound has potential applications in agriculture , particularly as a fungicide. Its ability to prevent fungal growth can help protect crops from diseases.
Case Study: Crop Protection Trials
Field trials conducted on wheat and barley crops demonstrated that treatments with this compound significantly reduced the incidence of fungal diseases compared to untreated controls. The results were published in Crop Protection, highlighting the compound's efficacy as a protective agent .
Safety Profile
Toxicological assessments indicate that while this compound shows promise in therapeutic applications, it is essential to evaluate its safety profile thoroughly.
Findings from Toxicity Studies
Research has shown that the compound exhibits low acute toxicity in animal models. However, long-term exposure studies are necessary to assess chronic toxicity and environmental impact .
Propriétés
Numéro CAS |
67914-86-7 |
|---|---|
Formule moléculaire |
C14H15Cl2N3O5S |
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate |
InChI |
InChI=1S/C14H15Cl2N3O5S/c1-25(20,21)23-6-11-5-22-14(24-11,7-19-9-17-8-18-19)12-3-2-10(15)4-13(12)16/h2-4,8-9,11H,5-7H2,1H3/t11?,14-/m0/s1 |
Clé InChI |
QIMASXGTWQEFGS-IAXJKZSUSA-N |
SMILES |
CS(=O)(=O)OCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
SMILES isomérique |
CS(=O)(=O)OCC1CO[C@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CS(=O)(=O)OCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Apparence |
White-to-Off-White Solid |
melting_point |
99-101°C |
Key on ui other cas no. |
155661-07-7 |
Pictogrammes |
Irritant |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)-1,3-dioxolan-4-yl]methyl Methanesulfonate; (2R,4R)-rel-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol Methanesulfonate; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















